2-Bromo-4-chloro-1-isopropoxybenzene

Lipophilicity Partition coefficient ADME optimization

2-Bromo-4-chloro-1-isopropoxybenzene (CAS 201849-19-6) is a dihalogenated aryl isopropyl ether with the molecular formula C9H10BrClO and a molecular weight of 249.53 g·mol⁻¹. The compound features an ortho-bromo, para-chloro substitution pattern on a benzene ring bearing an isopropoxy group at the 1-position, as confirmed by its canonical SMILES CC(C)OC1=C(C=C(C=C1)Cl)Br and MDL number MFCD00070758.

Molecular Formula C9H10BrClO
Molecular Weight 249.53 g/mol
CAS No. 201849-19-6
Cat. No. B1525588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-1-isopropoxybenzene
CAS201849-19-6
Molecular FormulaC9H10BrClO
Molecular Weight249.53 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)Cl)Br
InChIInChI=1S/C9H10BrClO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3
InChIKeyQAUSOWDJGCCCRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-chloro-1-isopropoxybenzene (CAS 201849-19-6): Procurement-Grade Identity and Physicochemical Baseline for Halogenated Aryl Ether Selection


2-Bromo-4-chloro-1-isopropoxybenzene (CAS 201849-19-6) is a dihalogenated aryl isopropyl ether with the molecular formula C9H10BrClO and a molecular weight of 249.53 g·mol⁻¹ . The compound features an ortho-bromo, para-chloro substitution pattern on a benzene ring bearing an isopropoxy group at the 1-position, as confirmed by its canonical SMILES CC(C)OC1=C(C=C(C=C1)Cl)Br and MDL number MFCD00070758 . It is classified as a versatile small-molecule scaffold and research chemical building block, supplied at purities of ≥95% to >97% by multiple vendors . Key computed physicochemical parameters include a calculated boiling point of 266.4±20.0 °C at 760 mmHg, a topological polar surface area (TPSA) of 9.23 Ų, a partition coefficient (LogP) of 3.8897, one hydrogen-bond acceptor, zero hydrogen-bond donors, and two rotatable bonds .

Why 2-Bromo-4-chloro-1-isopropoxybenzene Cannot Be Replaced by Common In-Class Analogs Without Altered Outcomes


Although numerous compounds share the C9H10BrClO molecular formula or a halogenated aryl ether scaffold, subtle structural variations in halogen regiochemistry and alkoxy chain length produce quantifiably distinct physicochemical and reactivity profiles. For instance, replacing the isopropoxy group with methoxy reduces the calculated LogP by approximately 0.55–0.78 log units (from 3.89 to 3.11–3.34) , substantially altering lipophilicity-driven properties such as membrane partitioning and organic-phase extraction efficiency. Exchanging the ortho-bromo for a second chlorine atom (i.e., using 2,4-dichloro-1-isopropoxybenzene) eliminates the chemoselective reactivity differential between C–Br and C–Cl bonds that enables sequential cross-coupling strategies . Even a regioisomeric swap from 2-bromo-4-chloro to 4-bromo-2-chloro changes the steric and electronic environment around the reactive halogens, which can influence catalytic oxidative addition rates and regioselectivity in subsequent transformations . These non-interchangeable differences underscore the necessity of specifying CAS 201849-19-6 for reproducible synthetic and analytical outcomes.

Quantitative Differentiation Evidence for 2-Bromo-4-chloro-1-isopropoxybenzene vs. Closest Analogs


Lipophilicity Advantage of Isopropoxy Over Methoxy: LogP Comparison with 2-Bromo-4-chloro-1-methoxybenzene

The 2-bromo-4-chloro-1-isopropoxybenzene scaffold exhibits a calculated LogP of 3.89, compared to 3.11–3.34 for the methoxy congener 2-bromo-4-chloro-1-methoxybenzene (CAS 60633-25-2), representing a lipophilicity increase of ΔLogP ≈ +0.55 to +0.78 . This difference corresponds to a roughly 3.5- to 6-fold higher octanol–water partition coefficient, which is meaningful for applications where enhanced membrane permeability or organic-phase retention is desired.

Lipophilicity Partition coefficient ADME optimization

Boiling Point Elevation Relative to Methoxy Analog: Implications for Thermal Processing

The predicted boiling point of 2-bromo-4-chloro-1-isopropoxybenzene is 266.4±20.0 °C at 760 mmHg , which is approximately 28 °C higher than the 238.5 °C reported for 2-bromo-4-chloro-1-methoxybenzene (CAS 60633-25-2) . This elevation, attributable to the increased molecular weight and van der Waals surface area of the isopropoxy group, provides a wider thermal operating window for reactions conducted at elevated temperatures and alters the conditions required for vacuum distillation or solvent evaporation.

Thermal stability Distillation Purification

Chemoselective Ortho-Bromo vs. Para-Chloro Reactivity: Advantage Over Symmetrical Dihalo Analogs

The ortho-bromo, para-chloro substitution pattern of CAS 201849-19-6 provides a built-in chemoselectivity handle absent in symmetrical dihalo analogs such as 2,4-dichloro-1-isopropoxybenzene (CAS 6851-40-7). Under Pd-catalyzed cross-coupling conditions, aryl bromides undergo oxidative addition significantly faster than aryl chlorides (typical relative rates: I > OTf > Br ≫ Cl), enabling the sequential, site-selective functionalization of a single starting material without protection/deprotection steps . In the Murahashi cross-coupling protocol at −78 °C, this chemoselectivity trigger allows aryl bromides to be coupled in the presence of chlorides using Pd-NHC catalysts, a capability that the 2,4-dichloro analog cannot replicate because both halogens are chlorine .

Sequential cross-coupling Chemoselectivity C–Br vs. C–Cl

Regioisomeric Positioning of Bromine: Ortho-Br (Target) vs. Para-Br (Regioisomer CAS 201849-21-0)

In 2-bromo-4-chloro-1-isopropoxybenzene (CAS 201849-19-6), the bromine occupies the ortho position relative to the isopropoxy group, whereas in its regioisomer 4-bromo-2-chloro-1-isopropoxybenzene (CAS 201849-21-0), the bromine is para to the alkoxy group . While both isomers share identical molecular weight (249.53 g·mol⁻¹), molecular formula (C9H10BrClO), LogP (3.88970), and TPSA (9.23 Ų) , the ortho-bromo placement creates a sterically more encumbered environment proximal to the bulky isopropoxy group. This steric congestion can modulate the rate of Pd(0) oxidative addition at the C–Br bond and influence the conformational preferences of intermediates in atroposelective coupling reactions, as demonstrated for ortho-(bromo)aryl ethers in nickel-catalyzed cross-electrophile couplings .

Regiochemistry Steric effects Oxidative addition

Alkoxy Steric Bulk Progression: Isopropoxy vs. Ethoxy and Methoxy Analogs

The isopropoxy group in CAS 201849-19-6 provides greater steric bulk than the ethoxy (CAS 1225577-71-8) or methoxy (CAS 60633-25-2) congeners. While direct comparative rate data for reactions of this specific series are not publicly available, the literature on alkoxybenzene bromination establishes a reactivity trend at the para position of tert-butoxy < ethoxy < isopropoxy . This trend reflects a balance of electronic activation and steric attenuation—the isopropoxy group provides stronger electron donation than ethoxy (σₚ⁺ values: OMe ≈ −0.78, OEt ≈ −0.81, O-iPr ≈ −0.82 estimated) while introducing greater steric shielding. The increased bulk also confers potential advantages in metabolic stability, as isopropyl ethers are generally more resistant to O-dealkylation by cytochrome P450 enzymes than methyl or ethyl ethers .

Steric hindrance Alkoxy group Metabolic stability

High-Value Application Scenarios for 2-Bromo-4-chloro-1-isopropoxybenzene Based on Quantitative Differentiation


Sequential Chemoselective Cross-Coupling for Complex Biaryl Synthesis

The ortho-C–Br / para-C–Cl reactivity differential of CAS 201849-19-6 enables a one-pot, two-step sequential coupling strategy that is not possible with symmetrical dichloro or dibromo analogs. In the first step, Pd-catalyzed Suzuki–Miyaura coupling at the more reactive ortho-bromide position installs the first aryl group under mild conditions (e.g., Pd(PPh₃)₄, 60–80 °C). In the second step, the remaining para-chloride can be activated using a more forcing catalyst system (e.g., Pd/XPhos or Pd/RuPhos at elevated temperature) to introduce a second aryl or amine substituent. This convergent approach reduces step count and purification burden in the assembly of unsymmetrical biaryl pharmacophores .

Lipophilicity-Driven Fragment-Based Drug Discovery (FBDD) Library Design

With a LogP of 3.89—approximately 0.55–0.78 log units higher than its methoxy analog—2-bromo-4-chloro-1-isopropoxybenzene occupies a lipophilicity range that is particularly attractive for fragment libraries targeting intracellular or CNS-penetrant targets (optimal CNS LogP range: ~2–5) . The isopropoxy group enhances passive membrane permeability while the dual halogenation provides two orthogonal synthetic handles for fragment elaboration. Procurement of this specific scaffold, rather than the methoxy variant, ensures that SAR studies probe a lipophilicity regime relevant to blood–brain barrier penetration .

Sterically Directed Atroposelective Coupling for Axially Chiral Ligand Synthesis

The ortho-bromo placement adjacent to the bulky isopropoxy group in CAS 201849-19-6 creates a sterically congested environment that can be exploited in atroposelective cross-electrophile coupling reactions. As demonstrated in recent nickel-catalyzed systems, ortho-(bromo)aryl ethers serve as effective coupling partners for constructing axially chiral biaryl monophosphine oxides . The regioisomer 4-bromo-2-chloro-1-isopropoxybenzene, with the bromine remote from the alkoxy group, would not provide the same steric environment for atroposelectivity induction, making deliberate selection of the ortho-bromo isomer essential for this application.

Metabolically Stabilized Building Block for CYP450-Prone Medicinal Chemistry Programs

Medicinal chemistry programs frequently encounter rapid O-dealkylation of methoxy- and ethoxy-substituted phenyl building blocks by cytochrome P450 enzymes, leading to short half-lives and poor oral bioavailability. The isopropoxy group in CAS 201849-19-6 introduces α-carbon branching that sterically impedes CYP450-mediated oxidation . When combined with the compound's elevated LogP (3.89 vs. 3.11 for the methoxy analog), this scaffold is better suited for lead optimization campaigns where metabolic soft spots associated with alkoxy groups must be mitigated without sacrificing target binding affinity .

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